

# The Anti-Angiogenic Effects of Dihydroartemisinin in Tumor Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Dihydroartemisinin |           |
| Cat. No.:            | B1200408           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, invasion, and metastasis. Tumors recruit their own blood supply to obtain necessary oxygen and nutrients for their expansion. Consequently, targeting angiogenesis has emerged as a promising strategy in cancer therapy. **Dihydroartemisinin** (DHA), a semi-synthetic derivative of artemisinin, has demonstrated potent anti-malarial activity and is now gaining significant attention for its anti-cancer properties, including its ability to inhibit angiogenesis. This technical guide provides an in-depth overview of the effects of DHA on angiogenesis in various tumor models, focusing on the underlying molecular mechanisms, quantitative data from key experiments, and detailed experimental protocols.

# Core Mechanisms of Dihydroartemisinin's Anti-Angiogenic Activity

DHA exerts its anti-angiogenic effects through a multi-targeted approach, primarily by inhibiting the proliferation, migration, and tube formation of endothelial cells. These effects are mediated by the modulation of several key signaling pathways crucial for angiogenesis.

# **Key Signaling Pathways Targeted by Dihydroartemisinin**



DHA has been shown to interfere with several critical signaling cascades that regulate angiogenesis in tumor cells and endothelial cells.

- VEGF/VEGFR Pathway: Vascular Endothelial Growth Factor (VEGF) and its receptor
  (VEGFR) are central to stimulating angiogenesis. DHA has been found to downregulate the
  expression of VEGF in tumor cells and Vascular Endothelial Growth Factor Receptor 2
  (VEGFR2) in endothelial cells.[1][2][3][4] This inhibition disrupts the primary signaling axis
  that triggers endothelial cell proliferation and migration.
- PI3K/Akt/mTOR Pathway: This pathway is a crucial downstream effector of VEGFR signaling and plays a significant role in cell survival, proliferation, and angiogenesis. DHA has been shown to inhibit the phosphorylation of key components of this pathway, including Akt and mTOR, in endothelial cells, leading to a reduction in angiogenic processes.[1][5]
- NF-κB Signaling Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is involved in inflammation and tumorigenesis, including the regulation of pro-angiogenic factors. DHA can suppress the activation of NF-κB in endothelial and tumor cells, leading to decreased expression of downstream targets like VEGF and matrix metalloproteinases (MMPs).[3][6]
- HIF-1α Pathway: Hypoxia-inducible factor-1α (HIF-1α) is a key transcription factor that is stabilized under hypoxic conditions within the tumor microenvironment and drives the expression of numerous angiogenic genes, including VEGF. DHA has been reported to inhibit the accumulation and activity of HIF-1α, thereby suppressing the hypoxic response that fuels angiogenesis.[4][7]

# Quantitative Data on Dihydroartemisinin's Anti-Angiogenic Effects

The following tables summarize the quantitative data from various studies investigating the inhibitory effects of DHA on key angiogenic processes.

# Table 1: Inhibition of Endothelial Cell Proliferation by Dihydroartemisinin



| Cell Line  | Assay                  | DHA<br>Concentrati<br>on | Incubation<br>Time | % Inhibition<br>/ IC50           | Reference |
|------------|------------------------|--------------------------|--------------------|----------------------------------|-----------|
| HUVECs     | MTT Assay              | 25 μΜ                    | 12 h               | Significant reduction            | [8]       |
| HUVECs     | MTT Assay              | 25 μΜ                    | 24 h               | Significant reduction            | [8]       |
| HUVECs     | MTT Assay              | 20 μΜ                    | 24 h               | Significant inhibition           | [9]       |
| HUVECs     | Cell Counting          | 2.5 - 50 μΜ              | 48 h               | Dose-<br>dependent<br>inhibition | [10]      |
| K562 cells | Proliferation<br>Assay | -                        | -                  | IC50: 13.08<br>μΜ                | [4]       |

**Table 2: Inhibition of Endothelial Cell Migration by** 

**Dihydroartemisinin** 

| Cell Line | Assay                     | DHA<br>Concentrati<br>on | Incubation<br>Time | % Inhibition          | Reference |
|-----------|---------------------------|--------------------------|--------------------|-----------------------|-----------|
| HUVECs    | Transwell<br>Assay        | 25 μΜ                    | 12 h               | Significant reduction | [8]       |
| HUVECs    | Transwell<br>Assay        | 25 μΜ                    | 24 h               | 33.25%                | [11]      |
| HUVECs    | Wound<br>Healing<br>Assay | 25 μΜ                    | 24 h               | 43.42%                | [11]      |
| HUVECs    | Transwell<br>Assay        | 25 μΜ                    | -                  | Significant reduction | [11]      |



Table 3: Inhibition of In Vitro and In Vivo Angiogenesis

by Dihydroartemisinin

| Model       | Assay                 | DHA<br>Concentrati<br>on/Dose | Duration         | % Inhibition / Effect               | Reference |
|-------------|-----------------------|-------------------------------|------------------|-------------------------------------|-----------|
| HUVECs      | Tube<br>Formation     | 2.5 - 50 μΜ                   | -                | Dose-<br>dependent<br>inhibition    | [10]      |
| HUVECs      | Tube<br>Formation     | 25 μΜ                         | -                | Significant inhibition              | [11]      |
| CAM Assay   | In vivo               | 5-30<br>nmol/egg              | -                | Significant inhibition              | [12]      |
| Mouse Model | Laser-<br>induced CNV | Intragastric                  | 6 and 12<br>days | Significant suppression             | [2]       |
| Mouse Model | BxPC-3<br>xenografts  | -                             | -                | Decreased<br>microvessel<br>density | [6]       |

# **Experimental Protocols**

This section provides detailed methodologies for key experiments used to evaluate the antiangiogenic effects of **dihydroartemisinin**.

# **Endothelial Cell Proliferation Assay (MTT Assay)**

Objective: To quantify the inhibitory effect of DHA on the proliferation of endothelial cells.

#### Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium (EGM-2)
- **Dihydroartemisinin** (DHA) stock solution (in DMSO)



- · 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- Microplate reader

- Seed HUVECs in a 96-well plate at a density of 5 x  $10^3$  cells/well in 100  $\mu$ L of EGM-2 medium.
- Incubate the plate at 37°C in a humidified 5% CO<sub>2</sub> incubator for 24 hours to allow cell attachment.
- Prepare serial dilutions of DHA in EGM-2 medium from the stock solution. The final concentrations may range from 0 to 100  $\mu$ M. Ensure the final DMSO concentration is less than 0.1% in all wells.
- Remove the medium from the wells and add 100  $\mu$ L of the respective DHA dilutions or control medium (with 0.1% DMSO) to each well.
- Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
- After incubation, add 10  $\mu$ L of MTT solution to each well and incubate for an additional 4 hours at 37°C.
- $\bullet$  Carefully remove the medium and add 150  $\mu L$  of DMSO to each well to dissolve the formazan crystals.
- Shake the plate gently for 10 minutes to ensure complete dissolution.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the control (untreated) cells.



# **Endothelial Cell Migration Assay (Wound Healing Assay)**

Objective: To assess the effect of DHA on the migratory capacity of endothelial cells.

#### Materials:

- HUVECs
- EGM-2 medium
- 6-well plates
- Sterile 200 μL pipette tips
- Dihydroartemisinin (DHA)
- Microscope with a camera

- Seed HUVECs in 6-well plates and grow them to 90-100% confluency.
- Create a linear "scratch" or "wound" in the confluent cell monolayer using a sterile 200  $\mu$ L pipette tip.
- Gently wash the wells twice with PBS to remove detached cells.
- Replace the medium with fresh EGM-2 containing different concentrations of DHA or a vehicle control (0.1% DMSO).
- Capture images of the wound at 0 hours (immediately after scratching).
- Incubate the plates at 37°C in a 5% CO<sub>2</sub> incubator.
- Capture images of the same wound area at subsequent time points (e.g., 12, 24 hours).
- Measure the width of the wound at different points for each condition and time point using image analysis software (e.g., ImageJ).



• Calculate the percentage of wound closure relative to the initial wound area.

## **Endothelial Cell Tube Formation Assay**

Objective: To evaluate the ability of DHA to inhibit the formation of capillary-like structures by endothelial cells in vitro.

#### Materials:

- HUVECs
- EGM-2 medium
- Matrigel (or other basement membrane extract)
- · 96-well plates
- Dihydroartemisinin (DHA)
- · Calcein AM (for visualization)
- Fluorescence microscope

- Thaw Matrigel on ice overnight at 4°C.
- Coat the wells of a pre-chilled 96-well plate with 50 μL of Matrigel per well.
- Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
- Harvest HUVECs and resuspend them in EGM-2 medium containing various concentrations of DHA or a vehicle control.
- Seed the HUVECs onto the solidified Matrigel at a density of 1.5 x 10<sup>4</sup> cells/well.
- Incubate the plate at 37°C in a 5% CO<sub>2</sub> incubator for 4-12 hours.
- After incubation, visualize the tube formation using a phase-contrast microscope.



• For quantification, the cells can be stained with Calcein AM. The total tube length, number of junctions, and number of loops can be quantified using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

## **Chick Chorioallantoic Membrane (CAM) Assay**

Objective: To assess the in vivo anti-angiogenic activity of DHA.

#### Materials:

- Fertilized chicken eggs (day 3-4 of incubation)
- Egg incubator (37.5°C, 60-70% humidity)
- Sterile PBS
- Thermanox coverslips or gelatin sponges
- Dihydroartemisinin (DHA)
- Stereomicroscope

- Incubate fertilized chicken eggs in a humidified incubator at 37.5°C.
- On day 3 or 4 of incubation, create a small window in the eggshell to expose the CAM.
- Prepare sterile Thermanox coverslips or gelatin sponges soaked with different concentrations of DHA or a vehicle control.
- Gently place the prepared coverslips or sponges onto the CAM.
- Seal the window with sterile tape and return the eggs to the incubator.
- After 48-72 hours of incubation, open the window and observe the CAM under a stereomicroscope.



 Quantify the angiogenic response by counting the number of blood vessels converging towards the implant or by measuring the area of neovascularization. Image analysis software can be used for more precise quantification.

# Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by **dihydroartemisinin** and a typical experimental workflow for its evaluation.





Click to download full resolution via product page

Caption: **Dihydroartemisinin**'s multifaceted inhibition of key pro-angiogenic signaling pathways.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Dihydroartemisinin targets VEGFR2 via the NF-κB pathway in endothelial cells to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydroartemisinin Inhibits Laser-Induced Choroidal Neovascularization in a Mouse Model of Neovascular AMD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]







- 4. Dihydroartemisinin Increases the Sensitivity of Photodynamic Therapy Via NF-κB/HIF-1α/VEGF Pathway in Esophageal Cancer Cell in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oxidized omega-3 fatty acids inhibit NF-kappaB activation via a PPARalpha-dependent pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. researchgate.net [researchgate.net]
- 9. Dihydroartemisinin inhibits endothelial cell proliferation through the suppression of the ERK signaling pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Dihydroartemisinin inhibits endothelial cell migration via the TGF-β1/ALK5/SMAD2 signaling pathway PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Anti-Angiogenic Effects of Dihydroartemisinin in Tumor Models: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1200408#dihydroartemisinin-s-effect-on-angiogenesis-in-tumor-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com